molecular formula C12H11BrClN3O B13933699 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea

1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea

Cat. No.: B13933699
M. Wt: 328.59 g/mol
InChI Key: DMUBTNRGIMVWBU-UHFFFAOYSA-N
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Description

1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo halogenation to introduce bromine and chlorine atoms at specific positions on the ring. The final step involves the reaction of the halogenated isoquinoline with ethyl isocyanate to form the urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can be compared with other isoquinoline derivatives that have different substituents on the ring. Similar compounds include:

    1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the chlorine atom.

    1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom.

    1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group.

The uniqueness of this compound lies in the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activities.

Properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

1-(5-bromo-8-chloroisoquinolin-3-yl)-3-ethylurea

InChI

InChI=1S/C12H11BrClN3O/c1-2-15-12(18)17-11-5-7-8(6-16-11)10(14)4-3-9(7)13/h3-6H,2H2,1H3,(H2,15,16,17,18)

InChI Key

DMUBTNRGIMVWBU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)Br

Origin of Product

United States

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